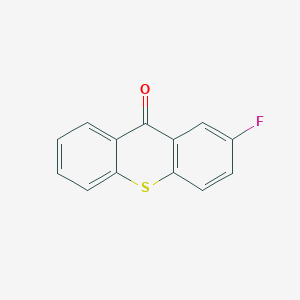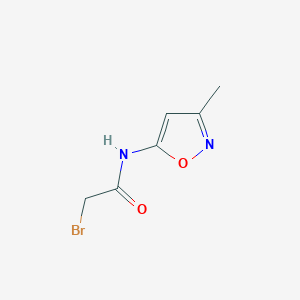
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is an organic compound that belongs to the class of halogenated nicotinoyl chlorides It is characterized by the presence of a hydroxyl group at the 2-position and an iodine atom at the 4-position on the nicotinoyl chloride ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride typically involves the iodination of 2-hydroxynicotinoyl chloride. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating (40-60°C).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions, room temperature.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol), room temperature to reflux.
Major Products
Substitution: Amides, esters, thioesters.
Oxidation: Carbonyl derivatives.
Reduction: Deiodinated products.
Scientific Research Applications
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards its target, while the hydroxyl group can participate in hydrogen bonding interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-chloronicotinoyl chloride: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-4-bromonicotinoyl chloride: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-4-fluoronicotinoyl chloride: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to enhanced biological activity or selectivity.
Properties
Molecular Formula |
C6H3ClINO2 |
|---|---|
Molecular Weight |
283.45 g/mol |
IUPAC Name |
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO2/c7-5(10)4-3(8)1-2-9-6(4)11/h1-2H,(H,9,11) |
InChI Key |
JRHRMPCSNQMTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1I)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B8665414.png)

![6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol](/img/structure/B8665421.png)


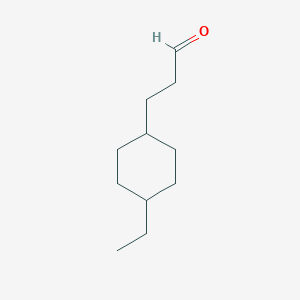
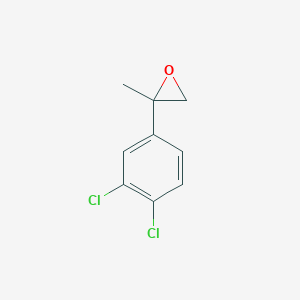
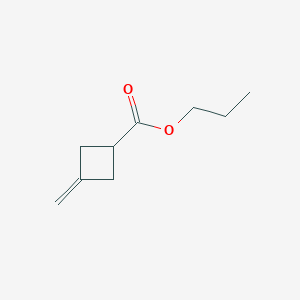
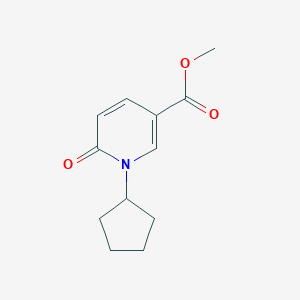
![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)
